molecular formula C13H11N3O B2519873 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one CAS No. 2418709-95-0

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one

Cat. No.: B2519873
CAS No.: 2418709-95-0
M. Wt: 225.251
InChI Key: PEWBKYMGZIYZQZ-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.
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Scientific Research Applications

Ratiometric and Selective Fluorescent Sensor for Zn2+

A study developed a chemosensor that operates as a ratiometric and selective fluorescent detector for Zn2+, exhibiting an "off-on-off" molecular switch behavior. This sensor, based on quinoxaline and crown ether moieties, demonstrates significant fluorescence enhancement upon Zn2+ binding, while K+ induces fluorescence quenching. This behavior allows its use in logic gate applications (Li et al., 2012).

Coordination Chemistry of Pyridines and Related Ligands

Research on 2,6-di(pyrazol-1-yl)pyridine and its derivatives explores their synthesis and complex chemistry. These compounds have been applied in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical transitions, highlighting their versatility compared to traditional terpyridines (Halcrow, 2005).

Antimalarial Activity

A study focused on (1H-Pyridin-4-ylidene)amines revealed their potential as antimalarials, showing significant in vitro activity against chloroquine-resistant and atovaquone-resistant strains of Plasmodium falciparum. These findings indicate a promising avenue for developing new treatments for malaria (Rodrigues et al., 2009).

Anion Sensing

Another study introduced a protonated version of 2,3-dipyridin-2-ylquinoxaline as a luminescent compound whose fluorescence is quenched by various biologically and commercially relevant anions. This property makes it an effective tool for anion sensing (Kruger et al., 2001).

One-Pot Synthesis Techniques

Research into dihydropyrindines and tetrahydroquinolines demonstrated a one-pot, four-component process for synthesizing these compounds. This efficient method contributes to the versatile toolbox for constructing complex organic molecules (Yehia et al., 2002).

Safety and Hazards

The safety and hazards of 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

Properties

IUPAC Name

4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWBKYMGZIYZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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